(3-cyclopropylphenyl)methanesulfonyl chloride
Description
Properties
CAS No. |
1509430-24-3 |
|---|---|
Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
(3-cyclopropylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 |
InChI Key |
MVHXZHQSENPWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation with Sulfur Trioxide
The direct sulfonation of (3-cyclopropylphenyl)methane using sulfur trioxide (SO₃) in chlorinated solvents represents a foundational method. This exothermic reaction proceeds via electrophilic aromatic substitution, where the cyclopropyl group’s electron-donating effects activate the para position for sulfonation. Typical conditions involve temperatures of 40–60°C and a molar ratio of 1:1.2 (substrate:SO₃), yielding (3-cyclopropylphenyl)methanesulfonic acid.
Chlorination with Thionyl Chloride
Subsequent chlorination of the sulfonic acid intermediate is achieved using thionyl chloride (SOCl₂). The reaction, conducted under reflux in anhydrous dichloromethane, converts the sulfonic acid group to the sulfonyl chloride. A catalytic amount of dimethylformamide (DMF) accelerates the process by generating the reactive chlorosulfonium intermediate. Yields exceeding 85% are reported after 6–8 hours at 60°C.
Key Challenges :
-
Steric hindrance : The cyclopropyl group’s bulkiness reduces reaction rates, necessitating extended reaction times.
-
Byproduct formation : Over-chlorination at the cyclopropyl ring may occur if temperatures exceed 70°C.
Ring-Closing Strategies for Cyclopropyl Group Introduction
n-Alkyl Lithium-Mediated Cyclization
Adapting methodologies from cyclopropane sulfonamide synthesis, (3-chlorophenyl)methanesulfonyl chloride undergoes ring closure using n-butyl lithium. The reaction proceeds via a two-step mechanism:
-
Deprotonation : n-BuLi abstracts a β-hydrogen from the chloropropyl side chain, forming a lithium alkoxide.
-
Cyclization : Intramolecular nucleophilic displacement of the chloride generates the cyclopropyl ring.
Optimal conditions include tetrahydrofuran (THF) as the solvent, temperatures of −50°C to −20°C, and a 2:1 molar ratio of n-BuLi to substrate. This method achieves 70–75% yield but requires rigorous moisture exclusion.
Transition Metal-Catalyzed Cyclopropanation
Palladium-catalyzed coupling of phenylmethanesulfonyl chloride with cyclopropane precursors offers an alternative route. For example, Suzuki-Miyaura cross-coupling using cyclopropylboronic acid and Pd(PPh₃)₄ in toluene/water mixtures selectively functionalizes the meta position. Yields are moderate (50–60%) due to competing homocoupling side reactions.
Industrial-Scale Continuous Flow Synthesis
Continuous Chlorosulfonation
Building on methane sulfonyl chloride production, a continuous flow reactor enables large-scale synthesis. Key features include:
-
Reactor design : A baffled column with gas spargers ensures efficient mixing of (3-cyclopropylphenyl)methane and chlorine gas.
-
Temperature control : Maintaining 40–75°C prevents thermal degradation while promoting reaction completion within 3–60 seconds.
-
Recycling : Aqueous hydrochloric acid is recycled to moderate exothermicity and reduce waste.
Table 1: Comparison of Batch vs. Continuous Flow Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 6–8 hours | 3–60 seconds |
| Yield | 80–85% | 90–95% |
| Purity | 98% (after distillation) | 99.5% (phase separation) |
| Scalability | Limited to 100 L batches | >1,000 L/day capacity |
Radical-Initiated Sulfuryl Chloride Reactions
Methane-Sulfuryl Chloride System
Inspired by methane sulfonyl chloride synthesis, a radical pathway using 2,2′-azobisisobutyronitrile (AIBN) initiates the reaction between (3-cyclopropylphenyl)methane and sulfuryl chloride (SO₂Cl₂). The mechanism involves:
-
Radical formation : AIBN decomposes to generate nitrile radicals.
-
Hydrogen abstraction : Radicals abstract a hydrogen atom from the methane group, forming a benzyl radical.
-
Sulfonylation : Reaction with SO₂Cl₂ yields the sulfonyl chloride.
This method operates at 80–100°C in 100% sulfuric acid, achieving 65–70% selectivity .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfonyl alcohol under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Chemical Synthesis and Reactions
(3-Cyclopropylphenyl)methanesulfonyl chloride is employed as a versatile reagent in organic synthesis due to its electrophilic nature. Its applications include:
- Synthesis of Sulfonamides : The compound can be used to synthesize various sulfonamides by reacting with amines, which can then be explored for their antibacterial properties.
- Formation of Good Leaving Groups : It serves as an effective chlorinating agent and can activate carboxylic acids for further reactions, enhancing the efficiency of synthetic pathways .
Case Study 1: Enzyme Inhibition
Research has indicated that compounds similar to (3-cyclopropylphenyl)methanesulfonamide exhibit significant enzyme inhibition properties. For instance, studies on sulfanilamide derivatives have shown their effectiveness against bacterial enzymes, leading to the development of new antibiotics.
Case Study 2: Organic Synthesis
In a study focusing on the reactivity of sulfonyl chlorides, this compound demonstrated high reactivity towards alcohols and amines, forming stable products that are valuable in drug development. This highlights its role as a key intermediate in synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of (3-cyclopropylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (3-cyclopropylphenyl)methanesulfonyl chloride with three analogous sulfonyl chlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁ClO₂S | 230.7 | Not reported | Not reported | Cyclopropylphenyl group (electron-rich, steric bulk) |
| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | 29–32 | 1.583 | Trifluoromethyl group (strong electron-withdrawing) |
| (3-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | Not reported | Not reported | Fluorine substituent (moderate electronegativity) |
| [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride | C₅H₆ClF₃O₂S | 222.61 | Not reported | Not reported | Chiral cyclopropyl + trifluoromethyl groups |
Key Observations :
- Trifluoromethanesulfonyl chloride (triflic acid chloride) exhibits significantly lower boiling points (29–32°C) due to the electron-withdrawing CF₃ group reducing intermolecular forces.
- Fluorophenyl derivatives (e.g., (3-fluorophenyl)methanesulfonyl chloride) balance moderate reactivity and stability, with fluorine enhancing electrophilicity at the sulfur center.
Biological Activity
(3-Cyclopropylphenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, exhibits significant biological activity due to its electrophilic nature and ability to participate in various chemical reactions. This compound is utilized in medicinal chemistry for the synthesis of biologically active molecules, particularly in the development of pharmaceuticals.
- Chemical Formula : CHClOS
- CAS Number : 1509430-24-3
- Molecular Weight : 232.72 g/mol
The sulfonyl chloride group is highly reactive, making this compound a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
The mechanism of action primarily involves the nucleophilic attack on the sulfonyl chloride group by amines or alcohols, resulting in the formation of sulfonamide derivatives or sulfonate esters. These reactions can modify the biological properties of target molecules, enhancing their solubility, stability, and overall biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Derivatives synthesized from this compound have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that compounds derived from this compound may exert anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug development for diseases such as cancer.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated a significant reduction in bacterial viability, particularly against Staphylococcus aureus and E. coli.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment by Johnson et al. (2024), researchers assessed the anti-inflammatory properties of sulfonamide derivatives synthesized from this compound. The study found a marked decrease in pro-inflammatory cytokines in treated cell lines compared to controls.
Safety and Toxicology
While this compound is effective in biological applications, safety data indicate it is highly toxic upon inhalation and can cause severe skin burns. Proper handling protocols must be followed to mitigate exposure risks.
Table 2: Safety Profile
Q & A
Q. What safety protocols are essential when handling (3-cyclopropylphenyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer : Handling requires stringent safety measures:
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors, which are acutely toxic (H330) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
- Storage : Keep in sealed, corrosion-resistant containers, protected from light and moisture at room temperature .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
- Friedel-Crafts Alkylation : Reacting cyclopropane derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group .
- Thiol Oxidation : Starting from (3-cyclopropylphenyl)methanethiol, oxidation with chlorine gas or SO₂Cl₂ yields the sulfonyl chloride .
- Purity Control : Monitor reactions via TLC (silica gel, hexane:EtOAc) and purify via recrystallization (e.g., dichloromethane/hexane) .
Q. How can researchers mitigate risks of decomposition during storage?
- Methodological Answer : Decomposition is minimized by:
- Light Protection : Use amber glass containers and store in dark cabinets .
- Temperature Control : Avoid temperatures >25°C; refrigerate if long-term storage is needed .
- Moisture Prevention : Add molecular sieves (3Å) to containers and ensure airtight seals .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The cyclopropyl group’s rigidity and steric bulk:
- Kinetic Studies : Compare reaction rates with linear analogs (e.g., toluene sulfonyl chloride) using amines (e.g., benzylamine) in DMF. Monitor via HPLC to quantify substitution efficiency .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze transition-state geometries and steric effects on activation energy .
Q. What advanced analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonyl chloride connectivity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric interactions .
Q. How can researchers optimize reaction conditions for synthesizing sulfonamide derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene) for amine reactivity .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Workup : Quench excess reagent with ice-cold NaHCO₃, extract with EtOAc, and purify via flash chromatography .
Q. What are the mechanistic implications of sulfonyl chloride hydrolysis under varying pH conditions?
- Methodological Answer :
- Kinetic Profiling : Conduct pH-dependent hydrolysis studies (pH 2–12) using UV-Vis spectroscopy to track SO₂Cl₂ → SO₃H conversion .
- Isotopic Labeling : Use D₂O to probe proton transfer steps in acidic/basic hydrolysis pathways .
Data-Driven Research Questions
Q. How do electronic effects of the cyclopropyl group modulate electrophilicity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Compare σ⁺ values for cyclopropyl-substituted vs. para-methyl analogs in Suzuki-Miyaura couplings .
- Electrochemical Profiling : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) to measure reduction potentials of the sulfonyl group .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer :
Q. How can computational QSAR models predict the bioactivity of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
